1,4-Dibenzyl-3,5-dimethyl-1H-pyrazole
Description
1,4-Dibenzyl-3,5-dimethyl-1H-pyrazole is a pyrazole derivative characterized by two benzyl groups at the 1- and 4-positions and methyl groups at the 3- and 5-positions. Pyrazoles are heterocyclic aromatic compounds with a five-membered ring containing two adjacent nitrogen atoms. The compound’s structural features make it a candidate for coordination chemistry and pharmaceutical research, particularly in designing metal complexes with cytotoxic properties .
Properties
IUPAC Name |
1,4-dibenzyl-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-15-19(13-17-9-5-3-6-10-17)16(2)21(20-15)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZULXHUEVXEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347163 | |
| Record name | 1,4-Dibenzyl-3,5-dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24466-63-5 | |
| Record name | 1,4-Dibenzyl-3,5-dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
This compound
- Substituents : Benzyl (1,4-positions), methyl (3,5-positions).
- Methyl groups provide steric stabilization.
N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Platinum(II) Complex
- Substituents : Cyclohexylsulfanyl (S-atom), methyl (3,5-positions).
- Key Findings : Replacing benzyl with cyclohexylsulfanyl in Pt(II) complexes increased cytotoxicity by threefold compared to benzyl-substituted analogs in leukemia cell lines (Jurkat, K562, U937) . The cyclohexyl group’s bulkiness and sulfur’s electron-donating properties may enhance metal-ligand interactions and cellular uptake.
3,5-Diphenyl-1H-pyrazole
- Substituents : Phenyl (3,5-positions).
- Key Differences: Lacking benzyl/methyl groups, this compound exhibits reduced steric hindrance and altered electronic properties. Such derivatives are often explored for antidepressant applications .
1-[(3,4-Dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole
- Substituents : Dichlorobenzyl (1-position), methyl (4-position), phenyl (3,5-positions).
- The molecular weight (409.31 g/mol) is higher than the target compound, which may affect pharmacokinetics .
Structural Analysis Methodologies
- Crystallographic Tools : The target compound and analogs are analyzed using programs like SHELXL for refinement and Mercury for visualizing/overlaying crystal structures . These tools reveal conformational differences, such as bond angles and torsional strains, influenced by substituents.
- Electronic Properties : Benzyl groups donate electron density via conjugation, while chlorine atoms withdraw electron density, altering reactivity in halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
